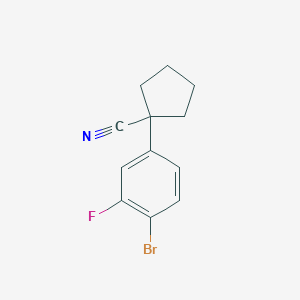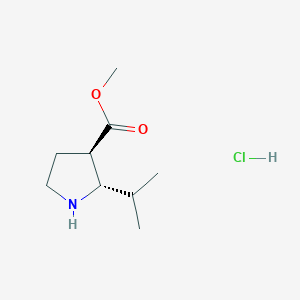
Pyrrolidine-3,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3,4-dicarboxamide is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycleThe presence of two amide groups at the 3 and 4 positions of the pyrrolidine ring enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine-3,4-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidine-3,4-dicarboxylic acid derivatives. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imides, amines, and various substituted pyrrolidine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Pyrrolidine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of pyrrolidine-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with two carbonyl groups at the 2 and 5 positions.
Pyrrolidine-2-one: A simpler derivative with a single carbonyl group at the 2 position.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Pyrrolidine-3,4-dicarboxamide is unique due to the presence of two amide groups at the 3 and 4 positions, which enhances its ability to form hydrogen bonds and increases its chemical reactivity. This makes it a valuable scaffold for drug design and other applications, distinguishing it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
pyrrolidine-3,4-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |
InChI Key |
HEHBWXUFYYBHME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)





![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)


